molecular formula C24H25N7O3 B2929187 2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920225-78-1

2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2929187
CAS No.: 920225-78-1
M. Wt: 459.51
InChI Key: AABFRSNVNZTXLG-UHFFFAOYSA-N
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Description

Molecular Structure and Key Features The compound 2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS: 920225-78-1) is a heterocyclic derivative with a molecular formula of C24H25N7O3 and a molecular weight of 459.5 g/mol . Its structure comprises:

  • A triazolopyrimidine core (3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl), which is a fused bicyclic system known for its role in modulating kinase activity and nucleic acid interactions.
  • A piperazine ring at position 7 of the triazolopyrimidine, enhancing solubility and bioavailability.
  • A 2-(3-methoxyphenoxy)ethanone side chain, which may influence electronic properties and hydrogen-bonding capacity.

The Smiles string (COc1cccc(OCC(=O)N2CCN(c3ncnc4c3nnn4-c3ccc(C)cc3)CC2)c1) highlights these functional groups and their connectivity .

Properties

IUPAC Name

2-(3-methoxyphenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-17-6-8-18(9-7-17)31-24-22(27-28-31)23(25-16-26-24)30-12-10-29(11-13-30)21(32)15-34-20-5-3-4-19(14-20)33-2/h3-9,14,16H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABFRSNVNZTXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC(=C5)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions:

  • Synthesis of the triazolopyrimidine core: : This step can be achieved by cyclization of suitable precursors under specific conditions, often using catalysts or heating.

  • Formation of piperazine derivative: : The piperazine ring is introduced through nucleophilic substitution reactions.

  • Coupling reactions: : The final step involves the coupling of 3-methoxyphenoxy group with the piperazine derivative, often facilitated by a coupling agent like DCC or EDCI.

Industrial Production Methods

Industrial production likely involves optimized versions of the aforementioned synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The processes might incorporate continuous flow techniques and automated systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The methoxy and phenoxy groups can undergo oxidative reactions under strong oxidizing conditions.

  • Reduction: : Specific reduction reactions may target the nitrogen-containing heterocycles.

  • Substitution: : The aromatic and heterocyclic rings offer numerous sites for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Catalysts like palladium on carbon or lithium aluminum hydride.

  • Substitution: : Halogenation reactions using reagents like N-bromosuccinimide, followed by nucleophilic substitutions.

Major Products Formed

Major products depend on the specific reaction but may include various oxidized, reduced, or substituted derivatives retaining the core structure.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Used as a building block for more complex molecules due to its multiple functional groups.

  • Mechanistic Studies: : Studied for its reactivity and transformations under different conditions.

Biology

  • Biochemical Assays:

Medicine

  • Pharmacology: : Potential as a lead compound for the development of new drugs, particularly targeting specific enzymes or receptors.

Industry

  • Material Science: : Investigated for its potential in creating novel materials with unique properties.

  • Catalysis: : Possible applications as a catalyst or catalyst precursor in organic synthesis.

Mechanism of Action

Molecular Targets and Pathways Involved

The exact mechanism of action will depend on its application. For potential medicinal uses, it could interact with specific receptors or enzymes, altering biochemical pathways. Its structure suggests possible binding to nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyrimidine Derivatives with Varied Aryl Substituents

A closely related analog, 2-(3-methoxyphenoxy)-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone (CAS: 920184-77-6), differs only in the substitution of the p-tolyl group with a 3-methoxyphenyl moiety . Key comparisons:

Property Target Compound (p-Tolyl) Analog (3-Methoxyphenyl)
Molecular Weight 459.5 g/mol 475.5 g/mol
Substituent on Triazole Methyl (lipophilic) Methoxy (polar)
Predicted Solubility Lower (due to methyl group) Higher (methoxy enhances polarity)

The p-tolyl group in the target compound likely improves membrane permeability compared to the 3-methoxyphenyl analog, but the latter may exhibit stronger hydrogen-bonding interactions with biological targets .

Piperazine-Linked Antiproliferative Agents

Compounds such as 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (e.g., 7a–x in ) share the piperazine-ethanone backbone but replace the triazolopyrimidine core with a tetrazole-thio group .

Property Target Compound Tetrazole-Thio Derivatives
Core Structure Triazolopyrimidine Tetrazole
Key Functional Groups p-Tolyl, methoxyphenoxy Phenylsulfonyl, tetrazole-thio
Reported Activity Not specified Antiproliferative (preliminary)

The triazolopyrimidine core in the target compound may offer superior binding to purine-rich enzymatic pockets (e.g., kinases) compared to tetrazole derivatives, which are smaller and less conformationally rigid .

Heterocyclic Compounds with Methoxy/Aryl Substituents

describes 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole , a pyrazoline-benzothiazole hybrid with antitumor activity . Although structurally distinct, its 4-methoxyphenyl and methylbenzothiazole groups provide insights into substituent effects:

Property Target Compound Pyrazoline-Benzothiazole
Core Structure Triazolopyrimidine-Piperazine Pyrazoline-Benzothiazole
Key Substituents p-Tolyl, methoxyphenoxy 4-Methoxyphenyl, methyl
Activity Not specified Antitumor

The methoxy groups in both compounds suggest a role in modulating electron distribution and target engagement, while the methyl groups (p-tolyl in the target, benzothiazole-methyl in the analog) enhance lipophilicity .

Biological Activity

The compound 2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a synthetic molecule that belongs to the class of triazole and pyrimidine derivatives. These compounds have garnered attention for their potential therapeutic applications, particularly in oncology and antimicrobial therapies. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C24H25N7O3C_{24}H_{25}N_{7}O_{3} with a molecular weight of 459.5 g/mol. The structure includes a piperazine moiety linked to a triazole-pyrimidine framework and a methoxyphenoxy group.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various organic synthesis techniques. The combination of triazole and pyrimidine rings is achieved through cyclization reactions involving appropriate precursors.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : These compounds often act as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells by disrupting the synthesis of deoxythymidine triphosphate (dTTP), essential for DNA replication .
  • Case Studies : In studies involving related compounds, significant anticancer activity was observed with IC50 values indicating effective concentrations required to reduce cell viability by 50%. For instance, some derivatives demonstrated IC50 values as low as 1.1 µM against MCF-7 breast cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this class of compounds has shown promising antimicrobial activity.

  • Inhibition Studies : Compounds derived from similar structures have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing effective inhibition rates. The antimicrobial properties are attributed to the disruption of bacterial cell wall synthesis and function .

Research Findings

Study Activity Cell Line/Pathogen IC50 Value
Study 1AnticancerMCF-71.1 µM
Study 2AnticancerHCT-1162.6 µM
Study 3AntimicrobialE. coliEffective
Study 4AntimicrobialS. aureusEffective

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